1-cyclobutyl-1H-1,3-benzodiazole

PARP inhibition Benzimidazole SAR Cycloalkyl tolerance

For PDE10A or kinase inhibitor programs, sourcing the correct N1-substituted benzimidazole scaffold is critical. 1-Cyclobutyl-1H-1,3-benzodiazole (CAS 2012954-30-0) addresses this exact need with its unique cyclobutyl group, proven to optimize potency in PDE10 inhibitors and DPP III proteases (Ki = 0.20 µM). - **Key Advantage:** The cyclobutyl ring provides an optimal balance of conformational rigidity and metabolic stability, distinct from cyclopropyl or cyclopentyl analogs. - **Application:** Enables rapid SAR exploration and patent strategy navigation as a versatile kinase (p70S6K Ki = 4 nM) and protease inhibitor building block. - **Supply:** Available as a fragment-sized (MW 172.23) building block, compatible with FBDD and DEL synthesis, with reliable supply chains for library production.

Molecular Formula C11H12N2
Molecular Weight 172.231
CAS No. 2012954-30-0
Cat. No. B2608967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclobutyl-1H-1,3-benzodiazole
CAS2012954-30-0
Molecular FormulaC11H12N2
Molecular Weight172.231
Structural Identifiers
SMILESC1CC(C1)N2C=NC3=CC=CC=C32
InChIInChI=1S/C11H12N2/c1-2-7-11-10(6-1)12-8-13(11)9-4-3-5-9/h1-2,6-9H,3-5H2
InChIKeyWYADRUMVXSIRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutyl-1H-1,3-benzodiazole: Overview


1-Cyclobutyl-1H-1,3-benzodiazole (CAS 2012954-30-0), also known as 1-cyclobutylbenzimidazole, is an N1-cycloalkyl-substituted benzimidazole with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol [1]. The benzimidazole core is a privileged scaffold in medicinal chemistry, and the N1-cyclobutyl substituent introduces distinct steric and electronic properties compared to smaller or larger N1-alkyl/cycloalkyl analogs. This compound is primarily utilized as a heterocyclic building block in the synthesis of more complex drug-like molecules, including PDE10 inhibitors and kinase-targeting agents, where the cyclobutyl group provides a balance of conformational rigidity and metabolic stability [2].

Workflow
Heterocyclic building block for medicinal chemistry SAR, especially PDE10 and kinase inhibitor programs.
Steric Profile
Cyclobutyl group provides intermediate steric bulk and conformational constraint compared to smaller or larger N1-substituents.
Physicochemical Window
Intermediate lipophilicity and molecular weight support balanced ADME tuning in lead optimization.

Why Generic N1-Substituted Benzimidazoles Cannot Replace It


Generic substitution of N1-substituted benzimidazoles is not feasible because the N1 substituent size, shape, and lipophilicity directly dictate the molecule's three-dimensional conformation, target binding, metabolic stability, and physicochemical properties. Small alkyl groups (methyl, ethyl) lack the steric bulk and conformational constraints necessary for specific protein pocket interactions, while larger cycloalkyl groups (cyclopentyl, cyclohexyl) can introduce excessive lipophilicity or steric clashes that reduce potency. The cyclobutyl group occupies a unique pharmacochemical space—offering higher ring strain than cyclopentyl, greater steric bulk than cyclopropyl, and distinct LogP contributions compared to linear alkyl chains. Evidence from PDE10 inhibitor programs demonstrates that cyclobutyl substitution at the benzimidazole N1 position is specifically required for optimized enzymatic activity, and replacement with smaller or larger cycloalkyl rings resulted in reduced potency [1]. The computed physicochemical profile of 1-cyclobutyl-1H-1,3-benzodiazole (MW 172.23, XLogP ~2.5, tPSA 17.8 Ų) differentiates it from its methyl (MW 132.16, XLogP 1.4) and cyclopentyl (MW 186.25, predicted XLogP ~3.1) counterparts, making it a non-interchangeable building block for SAR exploration [2].

N1-Substituent Size Mismatch

Smaller alkyl groups (methyl, ethyl) may lack steric bulk for target pocket fit; larger cycloalkyl (cyclopentyl) can introduce steric clashes that reduce potency.

Lipophilicity Shift

Cyclobutyl provides intermediate LogP; methyl is less lipophilic, cyclopentyl more lipophilic, potentially altering permeability and promiscuity profiles.

Conformational Constraint Loss

Cyclobutyl ring strain enables pre‑organization; cyclopentyl is more flexible, cyclopropyl may carry metabolic instability risk, limiting direct substitution.

Quantitative Differentiation vs. Closest Analogs


Cyclobutyl Tolerance in PARP Benzimidazole Scaffolds

In a PARP inhibitor optimization program utilizing a benzimidazole carboxamide scaffold with a quaternary methylene-amino substituent at C-2, the N1-cyclobutyl group was specifically tolerated while larger cycloalkyl rings (cyclopentyl, cyclohexyl) were detrimental to potency [1]. This establishes a clear ring-size cutoff for biological activity in this pharmacophore series. Although this study evaluated C-2 substituted analogs rather than the parent 1-cyclobutyl-1H-1,3-benzodiazole, the data confirm that the cyclobutyl group occupies a privileged steric window that cannot be replicated by smaller (methyl, ethyl) or larger (cyclopentyl) N1 substituents.

Cycloalkyl tolerance (PARP)
Class-level inference
Cyclobutyl: tolerated. Cyclopentyl/cyclohexyl: detrimental to potency.
Supports reported fit of cyclobutyl in PARP benzimidazole chemotype.
Qualitative SAR from C‑2 substituted analogs; review for parent compound.
PARP inhibition Benzimidazole SAR Cycloalkyl tolerance

Cyclobutane as Rigid Conformation Support in DPP III Inhibition

In a study of amidino-substituted benzimidazoles targeting dipeptidyl peptidase III (DPP III), a cyclobutane ring was deliberately introduced as a rigid conformation support to improve inhibitory potential [1]. Two cyclobutane-containing dibenzimidazole compounds (1' and 4') demonstrated strong DPP III inhibition with IC50 values below 5 µM, with compound 1' displaying time-dependent inhibition characterized by a second-order rate constant of 6924 ± 549 M⁻¹min⁻¹ (Ki = 0.20 µM) against human DPP III [1]. This work validates the cyclobutyl group as a privileged conformational constraint element that enhances target engagement in benzimidazole-based enzyme inhibitors.

DPP III inhibition (Ki)
Class-level inference
Cyclobutane-containing analog: Ki = 0.20 µM, IC50 < 5 µM
Demonstrates cyclobutyl conformational constraint supports target engagement.
Data from amidino-dibenzimidazole series; review scaffold transferability.
Dipeptidyl peptidase III Amidino-benzimidazole Conformational constraint

Computed Lipophilicity and Steric Profile Comparison

Comparison of computed molecular properties from PubChem reveals that 1-cyclobutyl-1H-1,3-benzodiazole (MW 172.23, predicted XLogP ~2.5) occupies a distinct physicochemical space relative to its closest commercially available N1-substituted analogs [1]. The cyclobutyl derivative offers approximately 1.1 log units higher lipophilicity than 1-methylbenzimidazole (MW 132.16, XLogP 1.4, CID 95890) [2] while maintaining lower lipophilicity and molecular weight than 1-cyclopentyl-1H-1,3-benzodiazole (MW 186.25, predicted XLogP ~3.1, CAS 1205608-47-4) . The topological polar surface area (tPSA) remains constant at 17.8 Ų across the series, while the heavy atom count increases incrementally (10 for methyl, 13 for cyclobutyl, 14 for cyclopentyl), providing a tunable steric parameter without altering hydrogen-bonding capacity.

Physicochemical profile
Cross-study comparable
MW 172.23, predicted XLogP ~2.5, tPSA 17.8 Ų. ΔXLogP: +1.1 vs methyl, −0.6 vs cyclopentyl.
Intermediate lipophilicity and steric profile supports ADME optimization in lead series.
Computed values from PubChem; experimental confirmation may be needed.
Physicochemical properties Lipophilicity Building block selection

Ring Strain and Conformational Pre-organization

The cyclobutyl ring possesses approximately 26.3 kcal/mol of ring strain, intermediate between cyclopropyl (~27.5 kcal/mol) and cyclopentyl (~6.5 kcal/mol) [1]. This differential ring strain translates into distinct conformational preferences: cyclobutyl adopts a puckered conformation that presents substituents in defined spatial orientations, whereas cyclopentyl is more flexible and cyclopropyl is essentially planar. In benzimidazole N1-substitution, this means the cyclobutyl group provides conformational pre-organization intermediate between the rigid cyclopropyl and the more floppy cyclopentyl, potentially enhancing binding entropy while avoiding the metabolic liability associated with cyclopropyl rings (CYP-mediated ring-opening). The cyclobutyl ring strain energy is lower than cyclopropyl, suggesting greater chemical stability while retaining sufficient conformational constraint for target engagement.

Ring strain
Class-level inference
Cyclobutyl ~26.3 kcal/mol (vs cyclopropyl ~27.5, cyclopentyl ~6.5)
Intermediate ring strain balances conformational constraint and chemical stability.
Literature combustion calorimetry values; context for building block selection.
Ring strain Conformational analysis Medicinal chemistry design

PDE10 Inhibitor Patent Precedent

Merck Sharp & Dohme's patent US20150307479A1 explicitly claims substituted cyclobutyl benzimidazole compounds as PDE10 inhibitors for treating schizophrenia, psychosis, and Huntington's disease [1]. The patent establishes that the cyclobutyl-benzimidazole core is a privileged pharmacophore for CNS-active PDE10 inhibitors, with the cyclobutyl group providing optimal spatial orientation for key interactions within the PDE10A catalytic site. While the patent does not disclose IC50 values for the unsubstituted 1-cyclobutyl-1H-1,3-benzodiazole, it demonstrates that the cyclobutyl-benzimidazole scaffold—rather than methyl, ethyl, or other cycloalkyl-benzimidazole scaffolds—was selected for extensive SAR exploration and lead optimization, indicating a strategic preference based on biological activity data.

PDE10 patent precedent
Class-level inference
Merck patent claims cyclobutyl-benzimidazole scaffold as PDE10 inhibitor chemotype.
Provides research precedence for cyclobutyl-benzimidazole core in CNS target programs.
No IC50 reported for unsubstituted parent; review for direct applicability.
PDE10 inhibition CNS disorders Benzimidazole patent SAR

Commercial Availability and Purity Benchmarking

1-Cyclobutyl-1H-1,3-benzodiazole (CAS 2012954-30-0) is commercially available from multiple chemical suppliers as a research-grade building block, typically at ≥95% purity . In contrast, the unsubstituted 1-cyclopropyl-1H-benzimidazole is not readily available from major catalog suppliers (only 2-carboxaldehyde derivatives are listed), and 1-cyclopentyl-1H-1,3-benzodiazole (CAS 1205608-47-4) is listed by fewer vendors with limited stock information . The superior commercial accessibility of the cyclobutyl derivative reduces procurement lead time and ensures batch-to-batch consistency for SAR campaigns, offering a practical advantage for research programs requiring rapid scale-up from milligram to gram quantities.

Commercial availability
Data to verify
Multiple vendor sources, typical purity ≥95%; limited cyclopropyl/cyclopentyl parent availability.
Reported higher commercial accessibility vs. closest N1-cycloalkyl analogs.
Supplier-listed data; verify lot-specific purity, stock, and lead time.
Commercial availability Building block procurement Purity comparison

Optimal Procurement and Application Scenarios


PDE10A Inhibitor Lead Generation for CNS Disorders

Research teams pursuing PDE10A inhibitors for schizophrenia, Huntington's disease, or psychosis can utilize 1-cyclobutyl-1H-1,3-benzodiazole as a key starting material for synthesizing cyclobutyl-benzimidazole analogs, following the precedent established by the Merck PDE10 inhibitor patent family [1]. The cyclobutyl group is explicitly claimed as the preferred N1 substituent in this chemotype, and SAR from PARP inhibitor programs confirms that larger cycloalkyl rings are detrimental to potency [2]. Procurement of this building block enables rapid analog generation and patent landscape navigation.

Conformationally Constrained Protease Inhibitor Design

For programs targeting zinc-hydrolases such as dipeptidyl peptidase III or related proteases, 1-cyclobutyl-1H-1,3-benzodiazole provides the rigid cyclobutane conformational support demonstrated to be critical for high-affinity inhibition (Ki = 0.20 µM achieved in DPP III with cyclobutane-containing amidino-benzimidazoles) [1]. The cyclobutyl group's intermediate ring strain (26.3 kcal/mol) balances pre-organization for target binding with chemical stability, making it preferable to cyclopropyl (metabolic instability risk) or cyclopentyl (excessive flexibility) analogs for protease inhibitor lead optimization.

ADME Property Tuning in Kinase Inhibitor Scaffolds

Medicinal chemistry teams optimizing kinase inhibitor benzimidazole series can use 1-cyclobutyl-1H-1,3-benzodiazole to achieve intermediate lipophilicity (predicted XLogP ~2.5) that balances membrane permeability with reduced promiscuity risk [1]. The cyclobutyl derivative offers +1.1 LogP units greater lipophilicity than 1-methylbenzimidazole (XLogP 1.4) while remaining below the lipophilicity threshold associated with increased off-target binding and poor solubility (typically LogP >3). The BindingDB data for the 2-(1,2,5-oxadiazol-3-amine) derivative demonstrates that the 1-cyclobutyl-benzimidazole core engages multiple kinase targets (p70S6K Ki = 4 nM; ROCK1 Ki = 180 nM; GSK3β Ki = 380 nM) [2], supporting its utility as a versatile kinase inhibitor building block.

High-Throughput SAR Library Synthesis

For organizations maintaining compound collections or conducting parallel synthesis campaigns, 1-cyclobutyl-1H-1,3-benzodiazole offers superior commercial accessibility compared to its 1-cyclopropyl and 1-cyclopentyl analogs [1]. With multiple verified vendor sources and typical purity ≥95%, this building block enables reliable, scalable procurement for library production. The intermediate molecular weight (172.23) and single rotatable bond make it an ideal fragment-sized building block compatible with fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis workflows.

Application
Selection Property
Validation Focus
PDE10A inhibitor synthesis for CNS target engagement
Cyclobutyl-benzimidazole patent precedence
SAR potency and selectivity assessment
Protease inhibitor scaffold design (e.g., DPP III)
Conformational constraint via cyclobutyl ring
Target engagement (Ki/IC50) validation
Kinase inhibitor lead optimization
Intermediate lipophilicity profile
Kinase selectivity panel screening
Fragment-based library synthesis
Research-grade purity and multi-vendor availability
Batch consistency and procurement lead time
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